molecular formula C15H31Br B8428223 2-Bromopentadecane

2-Bromopentadecane

Cat. No.: B8428223
M. Wt: 291.31 g/mol
InChI Key: PUXFASYSGVPDLD-UHFFFAOYSA-N
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Description

Structural and Stereochemical Considerations of Brominated Long-Chain Alkanes

The structure of 2-bromopentadecane consists of a fifteen-carbon chain with a bromine atom attached to the second carbon. The IUPAC name explicitly indicates the position of the bromine substituent. nih.gov The presence of the bromine atom at the second carbon position creates a stereogenic center, as this carbon is bonded to four different groups: a methyl group (-CH₃), a hydrogen atom (-H), a bromine atom (-Br), and a long alkyl chain (-C₁₃H₂₇). cureffi.org This means that this compound can exist as a pair of enantiomers, specifically (R)-2-bromopentadecane and (S)-2-bromopentadecane.

The stereochemistry of reactions involving halogenated alkanes, particularly those forming a stereocenter, is a significant aspect of organic chemistry. In radical substitution reactions, for instance, if a stereocenter is generated, the outcome can often be a racemic mixture. This is because the intermediate carbon radical is typically trigonal planar, allowing the halogen to add from either face with equal probability, leading to a mixture of enantiomers. libretexts.orgpressbooks.pub While the specific stereochemical outcomes for the synthesis of this compound would depend on the reaction mechanism employed, the potential for stereoisomerism at the C-2 position is a key structural feature.

Long-chain alkanes, including pentadecane (B166386) derivatives, exhibit typical alkane structural characteristics such as tetrahedral geometry around carbon atoms in the alkyl chain and relatively free rotation around carbon-carbon single bonds, although longer chains can adopt various conformations. slideshare.net The physical properties of brominated long-chain alkanes, such as melting and boiling points, are influenced by the chain length and the presence of the polar C-Br bond, which contributes to intermolecular forces. docbrown.info

Historical Context of Halogenated Alkanes in Synthetic Methodologies

Halogenated alkanes, including bromoalkanes, have a long history in organic chemistry, with some simple haloalkanes being known for centuries. wikipedia.org The systematic synthesis of these compounds developed significantly in the 19th century alongside the broader understanding of organic structure and reactivity. wikipedia.org Early methods for their synthesis included the addition of halogens or hydrogen halides to alkenes and the conversion of alcohols to alkyl halides. wikipedia.org These methods were crucial because they made haloalkanes readily available, and the halide substituent could be subsequently replaced by other functional groups, making them versatile intermediates in the construction of more complex molecules. wikipedia.orgfiveable.me

Historically, halogenated hydrocarbons have found diverse applications, including as solvents, refrigerants, anesthetics, insecticides, and intermediates in polymer synthesis. docbrown.infoalevelchemistry.co.uklibretexts.org The ability of the carbon-halogen bond to act as a versatile handle for further chemical transformations, such as nucleophilic substitution and elimination reactions, established their importance in synthetic strategies. wikipedia.orgfiveable.meacs.org

Contemporary Significance and Emerging Research Trajectories for this compound

In contemporary organic chemistry, this compound and similar long-chain bromoalkanes continue to be valuable building blocks. They serve as intermediates in the synthesis of a variety of compounds, including potential pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.ai The long alkyl chain imparts lipophilic properties, which can be relevant in applications such as surfactants and emulsifiers. ontosight.ai

Research involving bromoalkanes, including non-activated ones like this compound, is exploring new synthetic methodologies. For instance, recent work has focused on using photoredox catalysis to generate alkyl radicals from unactivated bromoalkanes, enabling C-C bond formation in cross-coupling strategies. researchgate.netacs.org This highlights an emerging area where bromoalkanes are utilized under milder or more selective conditions than traditional methods.

Furthermore, long-chain alkyl halides, including bromo-substituted ones, are employed in the synthesis of complex lipids and other molecules with specific biological or material properties. For example, 1-bromopentadecane (B48590) (an isomer of interest due to its similar chain length) has been used in the synthesis of bioactive components and ether lipids. fishersci.iemdpi.combeilstein-journals.org While specific detailed research findings solely focused on this compound in highly advanced or novel applications are less extensively documented in the provided search results compared to general bromoalkane chemistry, its structure suggests potential utility in areas where a long, functionalized alkyl chain is required. The ongoing development of catalytic methods for C-Br bond activation points towards future research trajectories that could involve this compound in more sophisticated synthetic sequences.

The physical properties of this compound, such as its melting point (18-19 °C) and boiling point (159-160 °C at 5 mmHg), are relevant for its handling and use in synthesis. fishersci.com

Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₃₁Br nih.gov
Molecular Weight291.31 g/mol nih.gov
AppearanceClear Liquid fishersci.com
Melting Point18 - 19 °C fishersci.com
Boiling Point159 - 160 °C @ 5 mmHg fishersci.com
Flash Point110 °C fishersci.com
Specific Gravity1.005 fishersci.com
SolubilityNot miscible in water, soluble in most organic solvents docbrown.infofishersci.ie

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H31Br

Molecular Weight

291.31 g/mol

IUPAC Name

2-bromopentadecane

InChI

InChI=1S/C15H31Br/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h15H,3-14H2,1-2H3

InChI Key

PUXFASYSGVPDLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)Br

Origin of Product

United States

Methodologies for the Synthesis of 2 Bromopentadecane

Retrosynthetic Analysis for 2-Bromopentadecane

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. wikipedia.org This process helps to identify logical bond disconnections and plan potential synthetic routes.

Disconnection Strategies and Functional Group Interconversions

For this compound, the most logical and common retrosynthetic disconnection is the carbon-bromine (C-Br) bond. This disconnection simplifies the structure and points toward key functional group interconversion (FGI) strategies.

C-Br Bond Disconnection: Breaking the C-Br bond of this compound generates two synthons: a pentadecan-2-yl cation and a bromide anion. This suggests that the synthesis can be achieved by reacting a suitable precursor containing the 15-carbon skeleton with a bromide source.

Functional Group Interconversion (FGI): The cationic synthon can be traced back to two primary synthetic equivalents: an alcohol or an alkene.

Alcohol Precursor: The most direct precursor is pentadecan-2-ol. The hydroxyl group (-OH) is a poor leaving group, but it can be converted into a good leaving group (like water) by protonation with a hydrohalic acid (e.g., HBr) or transformed into an intermediate that is easily displaced by a bromide ion using reagents like phosphorus tribromide (PBr₃). libretexts.orgmasterorganicchemistry.com

Alkene Precursor: An alternative precursor is an alkene, specifically pentadec-1-ene. The addition of hydrogen bromide (HBr) across the double bond, following Markovnikov's rule, would place the bromine atom at the more substituted carbon (C2), yielding the desired this compound. organic-chemistry.org

A secondary approach involves disconnecting a carbon-carbon (C-C) bond to construct the 15-carbon backbone itself. For instance, the C2-C3 bond could be disconnected, suggesting a Grignard-type reaction between a methyl Grignard reagent (CH₃MgBr) and tetradecanal. This would form pentadecan-2-ol, which can then be converted to the target bromide as described above.

Identification of Key Synthons and Precursors

Based on the disconnection strategies, the key synthons and their corresponding real-world chemical precursors are identified.

SynthonPrecursor (Synthetic Equivalent)Corresponding Reaction Type
Pentadecan-2-yl cationPentadecan-2-olNucleophilic Substitution (Sₙ1 or Sₙ2)
Pentadecan-2-yl cationPentadec-1-eneElectrophilic Addition (Hydrobromination)
Methyl anion synthon + 1-formyltetradecyl cation synthonMethylmagnesium bromide + TetradecanalGrignard Reaction
Tridecylmethyl anion synthon + Acetaldehyde cation synthonTetradecylmagnesium bromide + AcetaldehydeGrignard Reaction

The most practical and commonly employed precursors for synthesizing this compound are pentadecan-2-ol and pentadec-1-ene due to their relative accessibility and the high efficiency of the subsequent conversion reactions.

Direct Bromination Approaches

Direct bromination involves the substitution of a hydrogen atom on the pentadecane (B166386) alkane chain with a bromine atom. This is typically achieved through a free-radical halogenation mechanism.

Regioselective Bromination of Pentadecane

The direct free-radical bromination of pentadecane is generally not a synthetically useful method for producing pure this compound. The reaction, initiated by UV light or heat, proceeds via a chain mechanism involving bromine radicals. msu.edu While bromine radicals are significantly more selective than chlorine radicals, they will still react with hydrogen atoms at various positions along the long alkane chain. stackexchange.commasterorganicchemistry.com

The selectivity is governed by the stability of the resulting alkyl radical intermediate (tertiary > secondary > primary). youtube.com Pentadecane has one type of primary hydrogen (at C1 and C15) and multiple types of secondary hydrogens (at C2 through C14) that are electronically similar. Although the secondary hydrogens at the C2 position are reactive, the reaction will inevitably produce a mixture of constitutional isomers, including 3-bromopentadecane, 4-bromopentadecane, and so on, making the isolation of pure this compound difficult and inefficient. docbrown.info The high selectivity of bromine for secondary over primary hydrogens means very little 1-bromopentadecane (B48590) would be formed, but distinguishing between the numerous secondary positions is the primary challenge. masterorganicchemistry.com

Theoretical Product Distribution in Free-Radical Bromination of Pentadecane

Position of Bromination Type of Hydrogen Number of Hydrogens Relative Reactivity (Approx. Secondary) Statistical Product % (Uncorrected) Corrected Product % (Illustrative)
C-1 Primary 6 1 18.8% Low %
C-2 Secondary 4 82 12.5% Significant %
C-3 Secondary 4 82 12.5% Significant %
C-4 Secondary 4 82 12.5% Significant %
C-5 Secondary 4 82 12.5% Significant %
C-6 Secondary 4 82 12.5% Significant %
C-7 Secondary 4 82 12.5% Significant %

Note: This table is illustrative. The actual distribution would be complex due to the slight differences in reactivity of the various secondary hydrogens.

Stereochemical Control in Bromination Reactions

When direct bromination occurs at the C2 position of pentadecane, a new stereocenter is created. The intermediate secondary alkyl radical is planar (or rapidly inverting), meaning the incoming bromine atom can attack from either face with equal probability. This results in the formation of a racemic mixture, containing equal amounts of (R)-2-bromopentadecane and (S)-2-bromopentadecane. Achieving stereochemical control in a free-radical reaction on an unfunctionalized alkane is not feasible with standard laboratory methods. nih.gov

Indirect Synthetic Routes

Indirect routes, which involve the transformation of a pre-existing functional group, are far more effective for the regioselective synthesis of this compound. These methods align with the pathways identified during retrosynthetic analysis.

From Pentadecan-2-ol: The conversion of pentadecan-2-ol to this compound is a highly reliable and common method. quimicaorganica.org The hydroxyl group is first converted into a better leaving group, which is then displaced by a bromide ion. The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the specific reagents and conditions. masterorganicchemistry.com Given that pentadecan-2-ol is a secondary alcohol, both pathways are possible.

Common Reagents for Converting Alcohols to Bromoalkanes

Reagent(s) Typical Conditions Mechanism Notes
Hydrogen Bromide (HBr) Aqueous HBr, heat Sₙ1/Sₙ2 Can be effective for secondary alcohols. The Sₙ1 pathway is possible, but rearrangement is unlikely in this specific substrate. organicmystery.com
Phosphorus Tribromide (PBr₃) Anhydrous conditions, often in ether or pyridine Sₙ2 Generally proceeds with inversion of configuration if the alcohol is chiral. It is a reliable method for primary and secondary alcohols. quimicaorganica.org
Thionyl Bromide (SOBr₂) Anhydrous conditions, often with pyridine Sₙ2 (with pyridine) Analogous to thionyl chloride, provides a clean reaction.

From Pentadec-1-ene: Another efficient and regioselective route is the hydrobromination of pentadec-1-ene. guidechem.com This reaction is an electrophilic addition where HBr is added across the double bond. According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms (C1), and the bromide ion adds to the more substituted carbon (C2), which is the site of the more stable secondary carbocation intermediate. This method reliably produces this compound with high regioselectivity. organic-chemistry.org For this reaction to proceed via the ionic (Markovnikov) pathway, it is crucial to exclude radical initiators like peroxides or UV light, as their presence would favor the anti-Markovnikov addition, yielding 1-bromopentadecane. rsc.orgresearchgate.net

Conversion from Oxygenated Pentadecane Derivatives

One of the most direct routes to this compound involves the conversion of readily available oxygenated precursors, specifically pentadecan-2-ol and pentadecan-2-one. These methods leverage well-established reactions for the replacement of a hydroxyl group or for the transformation of a carbonyl group.

The conversion of secondary alcohols to alkyl bromides is a classic and effective transformation. In the case of pentadecan-2-ol, treatment with a strong brominating agent such as hydrobromic acid (HBr) can yield this compound. This reaction typically proceeds via an S(_N)2 mechanism, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by the nucleophilic attack of the bromide ion.

Another viable oxygenated precursor is pentadecan-2-one. nih.gov The synthesis of this compound from this ketone can be accomplished through various bromination techniques. One common method involves the α-bromination of the ketone. This reaction can be carried out using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). The reaction proceeds through an enol or enolate intermediate, which then attacks the electrophilic bromine source. oup.com A more environmentally benign approach involves the use of an aqueous hydrogen peroxide-hydrobromic acid system, which can effectively brominate various ketones at room temperature. researchgate.net

PrecursorReagent(s)Reaction TypeProduct
Pentadecan-2-olHydrobromic Acid (HBr)Nucleophilic SubstitutionThis compound
Pentadecan-2-oneBromine (Br(_2)) in Acetic Acidα-BrominationThis compound
Pentadecan-2-oneN-Bromosuccinimide (NBS)α-BrominationThis compound
Pentadecan-2-oneH(_2)O(_2)-HBr (aqueous)α-BrominationThis compound

Carbon-Carbon Bond Forming Reactions with Bromine Incorporation

The construction of the this compound carbon skeleton can also be achieved through carbon-carbon bond-forming reactions, where one of the coupling partners contains the bromine atom at the desired position. Grignard reagents and organocuprates are powerful tools for this purpose. organic-chemistry.orgchemistry.coach

A plausible Grignard-based synthesis would involve the reaction of a Grignard reagent, such as tridecylmagnesium bromide (C(_1_3)H(_2_7)MgBr), with a two-carbon electrophile that already contains a bromine atom at the appropriate position. For instance, reaction with 1,1-dibromoethane (B1583053) followed by workup could potentially yield this compound. The Grignard reagent, acting as a nucleophile, would displace one of the bromine atoms. organic-chemistry.orgleah4sci.comlibretexts.org

Organocuprate reagents, also known as Gilman reagents, provide another versatile method for forming carbon-carbon bonds. wikipedia.orgchem-station.comyoutube.commasterorganicchemistry.com A suitable strategy for synthesizing this compound would involve the reaction of a higher-order organocuprate with an appropriate electrophile. For example, lithium di(tridecyl)cuprate ((C(_1_3)H(_2_7))(_2)CuLi) could be reacted with 1,2-dibromoethane. In this scenario, the organocuprate would couple with the electrophilic carbon of the dibromoethane, displacing one of the bromide ions to form the desired product. nih.gov

NucleophileElectrophileReaction TypeProduct
Tridecylmagnesium bromide1,1-DibromoethaneGrignard ReactionThis compound
Lithium di(tridecyl)cuprate1,2-DibromoethaneOrganocuprate CouplingThis compound

Olefin Hydrobromination Strategies

The addition of hydrogen bromide (HBr) across a carbon-carbon double bond in an olefin is a fundamental reaction in organic synthesis that can be tailored to produce specific isomers of alkyl bromides. For the synthesis of this compound, the starting material would be 1-pentadecene (B78149). The regioselectivity of the HBr addition is crucial in determining the final product.

The hydrobromination of an unsymmetrical alkene like 1-pentadecene can proceed via two different pathways, leading to either the Markovnikov or the anti-Markovnikov product. rutgers.edu

Markovnikov Addition: According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that has the greater number of hydrogen substituents, while the halide attaches to the carbon atom with more alkyl substituents. purechemistry.orgchemistrysteps.comyoutube.combyjus.com This is the generally observed outcome when HBr is added in the absence of radical initiators. masterorganicchemistry.compressbooks.pubyoutube.com The mechanism involves the formation of a carbocation intermediate, with the more stable secondary carbocation being preferentially formed at the second carbon of the pentadecene chain. Subsequent attack by the bromide ion leads to the formation of this compound. purechemistry.orgmasterorganicchemistry.com

Anti-Markovnikov Addition: In the presence of radical initiators, such as peroxides (ROOR) or UV light, the addition of HBr to an alkene follows an anti-Markovnikov pathway. youtube.compwvas.org The reaction proceeds through a free radical mechanism. youtube.com The bromine radical adds to the less substituted carbon of the double bond, leading to the formation of a more stable secondary radical on the second carbon. This radical then abstracts a hydrogen atom from HBr to yield the primary alkyl bromide, 1-bromopentadecane. rsc.orgresearchgate.net Therefore, to synthesize this compound from 1-pentadecene, conditions that favor the Markovnikov addition must be employed, and the presence of radical initiators must be strictly avoided.

AlkeneReagentConditionsProductRegioselectivity
1-PentadeceneHBrAbsence of peroxidesThis compoundMarkovnikov
1-PentadeceneHBrPresence of peroxides (ROOR)1-BromopentadecaneAnti-Markovnikov

Advanced Reactivity Profiles and Transformational Chemistry of 2 Bromopentadecane

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions of 2-bromopentadecane involve the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the bromine (beta-elimination) and the bromide leaving group, resulting in the formation of an alkene. Similar to substitution, elimination can occur via two main mechanisms: E1 and E2.

The E1 mechanism is a two-step process that shares the initial ionization step with the SN1 reaction, forming a carbocation intermediate. In the second step, a base removes a beta-hydrogen from the carbocation, forming a double bond. The rate is determined by the slow ionization step, exhibiting first-order kinetics dependent only on the alkyl halide concentration.

The E2 mechanism is a concerted, one-step process where a base removes a beta-hydrogen simultaneously with the departure of the bromide leaving group and the formation of the carbon-carbon double bond. This mechanism requires the beta-hydrogen and the leaving group to be in an anti-periplanar conformation. The rate of an E2 reaction is dependent on the concentrations of both the alkyl halide and the base (second-order kinetics).

For secondary alkyl halides, E2 reactions are favored by strong bases, especially at higher temperatures, and can compete significantly with both SN1 and SN2 pathways depending on the specific base and solvent used fishersci.ca. E1 reactions are less common for secondary halides unless a stable carbocation can be formed or under conditions that strongly favor carbocation formation (e.g., weak base, protic solvent, heat) fishersci.ca.

Elimination reactions of this compound can lead to the formation of unsaturated pentadecane (B166386) derivatives, specifically alkenes. The possible products are pentadec-1-ene and pentadec-2-ene.

Pentadec-1-ene is formed by the removal of a beta-hydrogen from the terminal methyl group (C1). Pentadec-2-ene (which can exist as cis and trans isomers) is formed by the removal of a beta-hydrogen from the methylene (B1212753) group at the 3-position.

The relative amounts of these isomeric products are governed by regioselectivity.

Regioselectivity in elimination reactions dictates which of the possible beta-hydrogens is preferentially removed, leading to the formation of one constitutional isomer of the alkene over others. Zaitsev's rule generally predicts the formation of the more substituted alkene as the major product, which is typically the more stable isomer. For this compound, this suggests that pentadec-2-ene (a disubstituted alkene) is likely to be the major product over pentadec-1-ene (a monosubstituted alkene) under conditions where Zaitsev's rule is followed.

Stereospecificity is particularly relevant to the E2 mechanism, which requires a specific geometric arrangement of the leaving group and the beta-hydrogen being removed. The anti-periplanar conformation is generally required for the E2 transition state. This stereochemical requirement can influence the ratio of cis and trans isomers formed for pentadec-2-ene, depending on the conformation of the starting this compound and the nature of the base.

While specific studies on the regioselectivity and stereospecificity of elimination reactions of this compound were not found in the provided sources, the general principles established for secondary alkyl halides would apply. For instance, using a strong, sterically hindered base might favor the formation of the less substituted alkene (pentadec-1-ene) over the more substituted product (pentadec-2-ene), following the Hofmann rule, although Zaitsev's rule is more common with less hindered strong bases.

Organometallic Reactions

Alkyl halides, including secondary alkyl bromides like this compound, can participate in organometallic reactions, which are valuable for forming carbon-carbon bonds. These reactions often involve the formation of an organometallic reagent from the alkyl halide, followed by reaction with another organic molecule.

One classic example is the formation of Grignard reagents by reacting an alkyl halide with magnesium metal. While not explicitly found for this compound in the searches, 1-bromopentadecane (B48590) has been used in the preparation of a Grignard reagent. A similar reaction with this compound would yield pentadecylmagnesium bromide. Grignard reagents are strong nucleophiles and bases and can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.

Another important class of organometallic reactions involves coupling reactions catalyzed by transition metals, such as palladium or copper. Gilman reagents (lithium diorganocopper compounds), formed from organolithium reagents and copper(I) iodide, can undergo coupling reactions with alkyl halides to form larger hydrocarbons. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely used for forming carbon-carbon bonds, typically between organoboranes and organic halides. While the provided searches did not show specific examples of this compound in these coupling reactions, secondary alkyl halides can participate, although challenges like beta-hydrogen elimination can occur.

These organometallic transformations offer powerful routes to synthesize more complex molecules from this compound by creating new carbon-carbon linkages.

Grignard Reagent Formation and Subsequent Transformations

This compound can be converted into a Grignard reagent by reaction with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wisc.edugeeksforgeeks.org This process involves the insertion of magnesium into the carbon-bromine bond, forming pentadecan-2-ylmagnesium bromide (C₁₅H₃₁MgBr). wisc.eduhzdr.de The formation of Grignard reagents is highly sensitive to moisture and air, requiring anhydrous conditions to prevent deactivation through protonolysis or oxidation. wisc.edugeeksforgeeks.org

The resulting pentadecan-2-ylmagnesium bromide is a potent nucleophile and a strong base. geeksforgeeks.orgchemistrysteps.com It can participate in a variety of carbon-carbon bond-forming reactions. A classic transformation is the reaction with carbonyl compounds (aldehydes, ketones, esters) to yield alcohols after acidic work-up. wisc.edugeeksforgeeks.orgchemistrysteps.com For instance, reaction with formaldehyde (B43269) would theoretically yield a primary alcohol, with an aldehyde a secondary alcohol, and with a ketone or ester a tertiary alcohol. wisc.educhemistrysteps.com The reaction with carbon dioxide followed by acidic work-up yields carboxylic acids. wisc.edu

Cross-Coupling Reactions

This compound, as an alkyl halide, can potentially participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. While aryl and vinyl halides are more common substrates for many cross-coupling reactions, methods for coupling alkyl halides have been developed. princeton.edu

One relevant cross-coupling method is the Kumada coupling, which involves the reaction of an organic halide with a Grignard reagent catalyzed by nickel or palladium complexes. nrochemistry.comwikipedia.orgorganic-chemistry.org Although the initial reports primarily focused on aryl and vinyl halides, later developments extended the scope to include alkyl halides. princeton.eduorganic-chemistry.org The mechanism typically involves oxidative addition of the alkyl halide to the metal catalyst, transmetallation with the Grignard reagent, and reductive elimination to form the coupled product. nrochemistry.comwikipedia.org

Other cross-coupling reactions, such as the Suzuki-Miyaura coupling (using organoboranes) googleapis.combohrium.com, Heck reaction (coupling with alkenes) organic-chemistry.orglibretexts.org, and Negishi coupling (using organozinc reagents) princeton.edu, are also widely used for C-C bond formation. While these reactions are commonly applied to aryl and vinyl halides, specific catalytic systems and conditions have been developed to enable the cross-coupling of unactivated alkyl halides like this compound. princeton.edu Successful alkyl-alkyl or alkyl-aryl coupling using this compound would require careful selection of the catalyst, ligand, base, and reaction conditions to favor the desired cross-coupling over competing β-hydride elimination, which is a common side reaction for alkyl halides with hydrogens on the carbon adjacent to the leaving group. princeton.edu

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the replacement of the halogen atom with a hydrogen atom. This transformation can be achieved through various methods.

Homogeneous Catalytic Reduction Systems

Homogeneous catalytic reduction systems can be employed for the dehalogenation of alkyl halides. Transition metal complexes, often palladium or nickel-based, in the presence of a reducing agent and sometimes a base or additive, can facilitate the removal of the halogen. core.ac.uk The mechanism typically involves oxidative addition of the alkyl halide to the metal center, followed by reduction of the metal-carbon bond.

Research has shown that certain catalytic systems can achieve reductive dehalogenation of organic halides. For example, studies have explored the use of palladium on carbon (Pd/C) under hydrogen atmosphere, sometimes in multiphase systems, for the reductive dehalogenation of various halogenated compounds. core.ac.uk While specific data for this compound was not found in the immediate search results, studies on similar long-chain alkyl halides, such as 1-bromooctadecane (B154017), suggest that such methods can lead to dehalogenation products, although competing elimination reactions can also occur depending on the conditions. tandfonline.combeilstein-journals.org

Photochemical and Electrochemical Dehalogenation

Photochemical and electrochemical methods offer alternative strategies for the reductive dehalogenation of organic halides. Photochemical dehalogenation typically involves the use of light to initiate the reductive cleavage of the carbon-halogen bond, often in the presence of a photocatalyst or a suitable electron donor. beilstein-journals.orgdatapdf.com Studies have demonstrated the UV-promoted dehalogenation of organic halides using dimeric reductants. beilstein-journals.org For instance, 1-bromooctadecane underwent dehalogenation under UV irradiation in the presence of a specific dimeric reductant, yielding octadecane (B175841) as one of the products. beilstein-journals.org This suggests that this compound could potentially undergo similar photochemical transformations.

Electrochemical dehalogenation involves the direct or indirect reduction of the organic halide at an electrode surface. This method can be advantageous for its ability to control the reduction potential and minimize the use of chemical reducing agents. While general principles of electrochemical dehalogenation of organic halides are established, specific applications to this compound would depend on identifying suitable electrode materials, electrolytes, and applied potentials that favor the desired reductive cleavage of the C-Br bond. datapdf.com

Functionalization and Derivatization Reactions

The bromine atom in this compound can be replaced by various functional groups through nucleophilic substitution reactions, enabling the synthesis of a range of derivatives. As a secondary alkyl halide, this compound's reactivity in substitution reactions is influenced by steric hindrance and the nature of the nucleophile and solvent, potentially undergoing both SN1 and SN2 pathways. libretexts.orgmasterorganicchemistry.com

Conversion to Alcohols, Amines, and Ethers

Conversion to Alcohols: this compound can be converted to the corresponding alcohol, pentadecan-2-ol, through hydrolysis. This can be achieved by reacting this compound with a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, under appropriate conditions that favor substitution over elimination. tandfonline.com Alternatively, the Grignard reagent derived from this compound could be reacted with oxygen followed by acidic work-up, although this is generally less common for alcohol synthesis compared to reaction with carbonyls.

Conversion to Amines: The synthesis of amines from alkyl halides is typically achieved through reaction with ammonia (B1221849) or primary/secondary amines. For this compound, reaction with ammonia or a primary amine could lead to a mixture of primary, secondary, and tertiary amines due to multiple alkylation steps. A more controlled synthesis of a primary amine (pentadecan-2-amine) could potentially involve the Gabriel synthesis or reaction with sodium azide (B81097) followed by reduction.

Conversion to Ethers: Ethers can be synthesized from alkyl halides via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. pressbooks.publibretexts.org To synthesize an ether from this compound, an alkoxide (derived from an alcohol and a strong base) would react with the alkyl bromide. Alternatively, this compound could react with an alcohol in the presence of a base. However, due to this compound being a secondary halide, competing elimination (E2) can be a significant side reaction, especially with strong, bulky bases. libretexts.org Therefore, careful selection of reaction conditions, such as using less hindered alkoxides and polar aprotic solvents, would be crucial to favor the SN2 pathway leading to ether formation. Another method for ether synthesis is alkoxymercuration-demercuration of an alkene, but this would require a suitable alkene precursor and would result in Markovnikov addition of the alcohol. pressbooks.publibretexts.orglibretexts.org

Introduction of Other Halogen Atoms

The introduction of halogen atoms other than bromine at the C-2 position of this compound involves chemical transformations that replace the existing bromine atom with fluorine, chlorine, or iodine. These reactions typically proceed via nucleophilic substitution mechanisms, where a halide anion acts as the nucleophile, displacing the bromide leaving group. The feasibility and conditions for such transformations are influenced by the nature of the incoming halide, the reaction medium, and the structure of the alkyl halide. For secondary alkyl halides like this compound, SN2 reactions are possible, although they can be slower and face more competition from elimination reactions compared to primary halides.

Introduction of Iodine (Bromine-Iodine Exchange)

The conversion of alkyl bromides to alkyl iodides is commonly achieved through the Finkelstein reaction. This is a halide exchange reaction involving the treatment of an alkyl chloride or bromide with a solution of sodium iodide (NaI) in a polar aprotic solvent, typically acetone (B3395972) byjus.comwikipedia.orgtestbook.comunacademy.compw.live. The reaction proceeds via an SN2 mechanism, where the iodide anion (I⁻) acts as the nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion (Br⁻) byjus.comwikipedia.orgtestbook.comunacademy.compw.live.

The driving force for the Finkelstein reaction in acetone is the differential solubility of the alkali metal halides. Sodium iodide is soluble in acetone, while sodium bromide (NaBr), which is formed as a byproduct, is largely insoluble and precipitates out of the solution. byjus.comwikipedia.orgtestbook.comunacademy.comadichemistry.com. This precipitation shifts the equilibrium towards the product, favoring the formation of the alkyl iodide byjus.comwikipedia.orgtestbook.comunacademy.comadichemistry.com.

While the Finkelstein reaction is highly effective for primary alkyl halides, secondary alkyl bromides, such as this compound, are generally less reactive and the reaction can be slower wikipedia.orgunacademy.com. The increased steric hindrance at the secondary carbon center impedes the backside attack required for the SN2 mechanism. However, the reaction can still be synthetically useful for secondary systems, and in some cases, the reactivity of secondary halides can be improved by using catalysts like ZnCl₂ or FeCl₃ in suitable solvents adichemistry.com.

A related transformation, the conversion of 1-bromopentadecane to 1-iodopentadecane, has been reported using sodium iodide in acetone collegedunia.com. Another instance of iodide exchange on a long-chain alkyl bromide (octadecane bromide) has been noted using potassium iodide in acetonitrile (B52724) researchgate.net. These examples suggest that halide exchange to introduce iodine is feasible for long-chain alkyl bromides, and similar conditions could potentially be applied to this compound, although optimization for the secondary position might be necessary.

Introduction of Fluorine (Bromine-Fluorine Exchange)

The synthesis of alkyl fluorides from alkyl chlorides or bromides is frequently accomplished using the Swarts reaction collegedunia.cominfinitylearn.comvedantu.comscienceinfo.combyjus.comdoubtnut.comallen.in. This method typically involves heating the alkyl halide with a heavy metal fluoride (B91410), such as silver fluoride (AgF), mercurous fluoride (Hg₂F₂), cobalt(II) fluoride (CoF₂), or antimony(III) fluoride (SbF₃) collegedunia.cominfinitylearn.comvedantu.comscienceinfo.combyjus.comdoubtnut.com. The Swarts reaction also proceeds via an SN2 mechanism collegedunia.comvedantu.com.

While alkali metal fluorides like sodium fluoride (NaF) or potassium fluoride (KF) can be used, they often result in significantly lower yields when reacting with alkyl halides collegedunia.comvedantu.combyjus.com. This is partly due to the lower nucleophilicity of the fluoride ion and the potential for competing elimination reactions, especially with secondary and tertiary substrates. However, the use of KF or AgF in conjunction with additives like crown ethers or in polar aprotic solvents can enhance the solubility and reactivity of the fluoride source, facilitating the exchange adichemistry.com.

More recent research has explored the use of transition metal catalysts to improve the efficiency of fluorination reactions. For instance, copper(I) fluoride complexes ligated by phenanthroline derivatives have been shown to mediate the SN2 fluorination of both primary and secondary alkyl bromides, providing the corresponding alkyl fluorides in modest to good yields researchgate.netacs.orgbeilstein-journals.org. These newer methods offer alternative routes for introducing fluorine at secondary positions that may be more effective than traditional Swarts conditions for certain substrates.

Introduction of Chlorine (Bromine-Chlorine Exchange)

Direct halide exchange to replace a bromine atom with a chlorine atom (Br -> Cl) on a secondary alkyl halide like this compound via a simple nucleophilic substitution reaction is generally less thermodynamically favorable compared to Br -> I or even Br -> F exchange. The carbon-chlorine bond is typically stronger than the carbon-bromine bond, making the displacement of bromide by chloride less energetically favored in an equilibrium process.

While the reverse reaction (Cl -> Br) is achievable under certain conditions, the direct conversion of a secondary alkyl bromide to a secondary alkyl chloride through a halide exchange reaction using a chloride salt as the nucleophile is less commonly reported as a primary synthetic method compared to the Finkelstein or Swarts reactions for iodide and fluoride introduction, respectively. Alternative synthetic strategies, such as converting the alkyl bromide to an alcohol and then chlorinating the alcohol, or preparing the chloride from an alkene precursor, are often employed to synthesize secondary alkyl chlorides. However, these methods fall outside the scope of direct halogen exchange on this compound.

Summary of Halide Exchange Conditions

The following table summarizes typical conditions reported for halide exchange reactions on alkyl bromides, including those applicable to secondary systems or long-chain analogues. It is important to note that specific optimization may be required for this compound.

TransformationReagent(s)Solvent(s)NotesSource(s)
Br → INaI or KIAcetone, Acetonitrile, EthanolFinkelstein reaction. Driven by precipitation of NaBr/KCl. Less reactive with secondary bromides. byjus.comwikipedia.orgtestbook.comunacademy.compw.livecollegedunia.comresearchgate.netrsc.orgbrainly.com
Br → INaI or KI + Catalyst (e.g., ZnCl₂, FeCl₃)CS₂, other suitable solventsCatalyzed Finkelstein reaction to improve reactivity of secondary/tertiary halides. adichemistry.com
Br → IAlkyl iodide + AluminaNot specified (heterogeneous)Catalytic halogen exchange for primary and secondary alkyls. acs.org
Br → FAgF, Hg₂F₂, CoF₂, SbF₃Not specified (typically heated)Swarts reaction. Uses heavy metal fluorides. collegedunia.cominfinitylearn.comvedantu.comscienceinfo.combyjus.comdoubtnut.comallen.in
Br → FKF or AgF + Crown Ether or Quaternary Ammonium (B1175870) FluorideAprotic solventsConditions to enhance fluoride solubility and reactivity. adichemistry.com
Br → FCopper(I) fluoride complexes + Phenanthroline ligandsNot specified (SN2 conditions)Efficient SN2 fluorination of primary and secondary alkyl bromides (40-90% yield reported for general secondary bromides). researchgate.netacs.orgbeilstein-journals.org
Br → ClChloride saltsLess common via direct halide exchange from bromide on secondary carbons due to unfavorable equilibrium.

Mechanistic Investigations in 2 Bromopentadecane Chemistry

Elucidation of Reaction Pathways and Transition States

While general principles for these reaction types are well-established, specific detailed research elucidating the precise reaction pathways and transition states specifically for 2-bromopentadecane in various reactions is not extensively detailed in the provided search results. Studies on similar bromoalkanes, such as 2-bromopropane, illustrate the general mechanisms of elimination reactions, which would be analogous for this compound, albeit with differences due to the longer alkyl chain. chemguide.co.uklibretexts.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy is a primary technique for the detailed structural analysis of organic molecules like 2-Bromopentadecane. By analyzing the interaction of atomic nuclei (particularly ¹H and ¹³C) with a magnetic field, chemists can deduce the number and type of atoms, their chemical environment, and their connectivity.

High-resolution ¹H NMR spectroscopy provides information about the different types of protons in the molecule, their relative numbers, and their coupling interactions with neighboring protons. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons at the end of the chain, the methylene (B1212753) protons along the long alkyl chain, the methine proton (CH) attached to the bromine atom, and the methyl protons adjacent to the methine group. The chemical shifts (δ) of these signals are influenced by the electronegativity of the bromine atom, causing a downfield shift for protons in close proximity, particularly the methine proton. The integration of the peak areas provides the relative number of protons giving rise to each signal. Splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons, providing crucial information about the connectivity of the carbon framework.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The ¹³C NMR spectrum of this compound would display a signal for each unique carbon atom. The chemical shifts of the carbon signals are also influenced by the bromine atom; the carbon directly bonded to the bromine is expected to resonate at a significantly different chemical shift compared to the other methylene carbons in the long chain. The signals for the methylene carbons would typically appear in the aliphatic region of the spectrum, while the terminal methyl carbon would have a characteristic chemical shift. Analysis of the number of signals and their chemical shifts helps confirm the presence of the fifteen-carbon chain and the position of the bromine substituent.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming connectivity, especially in complex molecules or when 1D spectra are crowded.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum reveals correlations between coupled protons. For this compound, cross-peaks in the COSY spectrum would connect signals from protons on adjacent carbon atoms, helping to trace the connectivity along the alkyl chain and identify protons coupled to the methine proton at the bromine-bearing carbon.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. This spectrum would show cross-peaks linking each ¹H signal to its corresponding ¹³C signal, allowing for the assignment of carbon signals based on known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for establishing connectivity through quaternary carbons or across heteroatoms. In the case of this compound, HMBC correlations could help confirm the position of the bromine atom by showing correlations between the methine proton and carbons two or three bonds away, as well as correlations between the methyl protons and the bromine-bearing carbon.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions derived from the molecule, allowing for the determination of its molecular weight and providing insights into its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, typically with precision in the millidalton range. This allows for the determination of the exact molecular formula of the compound. For this compound (C₁₅H₃₁Br), HRMS would yield a precise molecular weight that corresponds to the calculated mass based on the elemental composition, including the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), which would result in characteristic isotopic peaks separated by 2 m/z units with an approximate 1:1 ratio.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to specific bond vibrations (stretching, bending, etc.). For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching vibrations in the alkyl chain (around 2850-2960 cm⁻¹), C-C stretching vibrations, and C-H bending vibrations (around 1370-1470 cm⁻¹). docbrown.info The presence of the C-Br bond is expected to give rise to absorption bands in the fingerprint region, typically in the range of 500-700 cm⁻¹, although the exact position can be influenced by the surrounding molecular structure. docbrown.info

Raman spectroscopy, on the other hand, measures the inelastic scattering of light by the molecule, which also relates to its vibrational modes. Raman active vibrations often involve changes in polarizability during the vibration. For saturated hydrocarbons like the pentadecane (B166386) chain, Raman spectroscopy is particularly useful for observing C-C stretching vibrations and skeletal modes of the alkyl chain. The C-Br stretching vibration is also expected to be Raman active. Comparing the IR and Raman spectra can provide a more complete picture of the molecular vibrations and help in assigning observed bands to specific functional groups and structural features. Studies on similar long-chain molecules utilize both IR and Raman spectroscopy for comprehensive vibrational analysis. mdpi.comresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline structure of materials, including the arrangement of atoms within a crystal lattice and the dimensions of the unit cell. It is particularly useful for characterizing solid, crystalline samples. For a compound to be analyzed by standard powder XRD, it must exist in a solid, crystalline phase. This compound is reported to be a liquid at typical room temperature, with a melting point between 17-19 °C sigmaaldrich.com. Therefore, standard XRD analysis is not a routine characterization method for this compound unless it is studied at temperatures below its melting point or as part of a larger structure that exhibits crystallinity. Research often utilizes XRD to analyze the crystalline nature of materials synthesized using bromoalkanes as reactants or components, such as zeolites or liquid crystals, rather than the bromoalkane itself mdpi.comrsc.orgacs.org.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and separating it from reaction mixtures or impurities. These methods exploit differences in the partitioning behavior of analytes between a stationary phase and a mobile phase.

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile compounds. Given the relatively low polarity and moderate molecular weight of this compound, GC is well-suited for its analysis, particularly for determining its purity and identifying volatile impurities. GC is often coupled with Mass Spectrometry (MS) (GC-MS) to provide both separation and structural information based on mass fragmentation patterns.

Studies analyzing volatile compounds have utilized GC-MS to investigate the presence of bromopentadecane. For instance, in the analysis of odor-active compounds from Gryllus bimaculatus, bromopentadecane was among the compounds investigated by GC-MS researchgate.net. While the concentration detected was very low or below the detection limit in some samples (0.11 ± 0.15 in one case), its inclusion in such studies highlights the applicability of GC-MS for its detection and potential quantification researchgate.net. Purity analysis of related long-chain bromoalkanes, such as 1-bromopentadecane (B48590), is commonly performed using GC, with reported purities often exceeding 98.0% based on GC analysis sigmaaldrich.comvwr.comtcichemicals.com. This indicates that GC is a reliable method for assessing the purity of this compound as well.

An example of GC-MS data for 1-bromopentadecane (an isomer) shows characteristic mass fragments. While specific data for this compound wasn't detailed in the search results, the principle is similar for related isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique suitable for separating a wide range of compounds, including those that are less volatile or thermally labile than those analyzed by GC. While GC is typically preferred for simple, volatile alkyl halides like this compound for purity analysis, HPLC can be valuable when this compound is part of a more complex mixture, such as reaction products or formulations, particularly if other components are not amenable to GC. Research frequently employs HPLC for the analysis and purification of reaction mixtures involving bromoalkanes, ensuring the purity of the desired products after reactions like coupling reactions rsc.org or oligonucleotide synthesis google.com. Although direct examples of HPLC chromatograms or detailed applications specifically for isolating or analyzing this compound purity were not prominently found in the search results, HPLC remains a potential tool depending on the specific analytical context and the nature of the sample matrix.

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based primarily on their hydrodynamic volume or size in solution. This technique is predominantly used for characterizing polymers and macromolecules to determine their molecular weight distribution. Small molecules like this compound, with a relatively low molecular weight (291.31 g/mol nih.gov), are far below the typical separation range of SEC columns designed for polymers rsc.org. Therefore, SEC is not an appropriate or standard method for the characterization of this compound itself.

Advanced Microscopy Techniques for Material Interfaces and Assemblies

Advanced microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the surface morphology and internal structure of materials.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the topography, morphology, and ultrastructure of solid materials at micro- and nano-scales. SEM provides detailed surface images, while TEM can provide insights into the internal structure and crystallinity of thin samples. These techniques are widely applied in materials science to characterize nanoparticles, films, and other solid assemblies mdpi.comacs.orgacs.orgnsf.govacs.orgdoi.orgrsc.orgnih.govrsc.orgespublisher.com.

Atomic Force Microscopy-Infrared (AFM-IR)

Atomic Force Microscopy-Infrared (AFM-IR), also known in some publications as photothermal-induced resonance (PTIR), is a scanning probe technique that integrates the high spatial resolution of Atomic Force Microscopy (AFM) with the chemical identification capabilities of infrared (IR) spectroscopy. nih.govelettra.eumolecularvista.combruker.com This technique allows for chemical analysis at the nanoscale, overcoming the diffraction limit inherent in conventional IR microscopy, which typically restricts spatial resolution to several micrometers. nih.govelettra.euspectroscopyonline.com

The working principle of AFM-IR involves using a pulsed, tunable IR laser to illuminate a sample. nih.govspectroscopyonline.com When the sample absorbs the IR radiation at a specific wavelength corresponding to a molecular vibration, it undergoes rapid thermal expansion. spectroscopyonline.com This thermal expansion excites resonant oscillations of the AFM cantilever in contact with the sample surface. spectroscopyonline.com The amplitude of these oscillations is detected by the AFM, providing an IR absorption spectrum with nanoscale spatial resolution. nih.govelettra.eumolecularvista.com

AFM-IR can be utilized to acquire full IR absorption spectra from specific points on a sample or to generate absorption maps at selected wavenumbers, providing chemical imaging correlated with the sample's topography. nih.govelettra.eu The resulting IR spectra are comparable to those obtained by conventional Fourier Transform Infrared (FT-IR) spectroscopy, allowing for the leverage of existing IR spectral databases for molecular identification and structural analysis. elettra.eumolecularvista.com The spatial resolution achievable with AFM-IR can be as low as 10-100 nm, significantly enhancing the ability to characterize materials at the nanoscale. nih.govelettra.euspectroscopyonline.com

This technique has demonstrated utility in various fields, including the analysis of polymers, biological materials, and nanomaterials, enabling the chemical characterization of complex systems with high spatial detail. nih.govelettra.eubruker.comspectroscopyonline.com It provides a label-free method for mapping IR-absorbing species. elettra.eu Furthermore, AFM-IR can often be correlated with other AFM-based measurements, such as topographical imaging and mechanical property mapping, to provide a more comprehensive understanding of the material under investigation. bruker.com

While AFM-IR is a powerful tool for nanoscale chemical characterization and could potentially be applied to study the surface chemistry, morphology, and distribution of this compound in various matrices or formulations, a comprehensive search of the available literature did not yield specific, detailed research findings or data tables pertaining directly to the characterization of this compound using AFM-IR. Published studies discussing the application of AFM-IR tend to focus on materials like polymers, biological samples, and functionalized carbon nanomaterials, sometimes involving related long-chain bromoalkanes as part of larger synthetic schemes or surface modifications rather than the detailed AFM-IR analysis of the bromoalkane itself. researchgate.netresearchgate.netntu.edu.sgresearchgate.net

Therefore, while AFM-IR holds significant potential as a technique for the nanoscale characterization of this compound, specific reported data and detailed research findings utilizing this method for this particular compound were not identified in the conducted search. Future research may explore the application of AFM-IR to gain nanoscale chemical and topographical insights into this compound in various contexts.

Theoretical and Computational Studies of 2 Bromopentadecane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules at the atomic level. For 2-bromopentadecane, these methods can elucidate the influence of the bromine atom on the long hydrocarbon chain.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could provide valuable data on several key aspects:

Electron Distribution and Molecular Orbitals: DFT can map the electron density, highlighting the polarization of the carbon-bromine (C-Br) bond. This would show a partial positive charge on the carbon atom and a partial negative charge on the more electronegative bromine atom. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as Fukui functions and local softness. acs.orgresearchgate.net These indices would help in predicting the reactivity of different atoms in the molecule, with the carbon atom attached to the bromine being a primary site for nucleophilic substitution reactions. acs.orgresearchgate.netacs.org

Bond Dissociation Energies: The strength of the C-Br bond and the C-H bonds along the pentadecane (B166386) chain can be calculated. This data is crucial for understanding the molecule's stability and the energetics of potential reactions, such as elimination or substitution.

A hypothetical data table illustrating the kind of information DFT could provide is shown below.

PropertyHypothetical Calculated ValueSignificance
C-Br Bond Length1.95 ÅIndicates the distance between the carbon and bromine atoms.
Mulliken Charge on C2+0.15 eQuantifies the electrophilic nature of the carbon attached to bromine.
Mulliken Charge on Br-0.20 eShows the accumulation of negative charge on the bromine atom.
HOMO-LUMO Gap5.5 eVRelates to the electronic excitability and chemical reactivity of the molecule.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could be used to:

Accurately Determine Molecular Geometry: These methods can provide highly precise bond lengths, bond angles, and dihedral angles for the ground state of the molecule.

Calculate Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound could be predicted from first principles, which would aid in its experimental identification and characterization.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis

The long, flexible pentadecane chain of this compound can adopt a vast number of conformations. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are well-suited to explore this conformational landscape.

Molecular Dynamics (MD): MD simulations would model the atomic motions of this compound over time by solving Newton's equations of motion. This would reveal how the molecule folds and moves in different environments (e.g., in a vacuum or in a solvent), identifying the most stable and frequently occurring conformations. Studies on long-chain alkanes have demonstrated the utility of MD in understanding their diffusion and structural properties. researchgate.netacs.org

Monte Carlo (MC): MC simulations would use random sampling to explore the potential energy surface of the molecule, providing a statistical overview of its possible conformations and their relative energies.

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structure elucidation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be predicted using quantum chemical calculations, often employing DFT with specific functionals optimized for NMR predictions. comporgchem.com These predictions, when compared with experimental spectra, can help in the assignment of signals and confirmation of the molecular structure. Machine learning approaches are also emerging as a rapid and accurate way to predict NMR spectra. nih.govresearchgate.net

Infrared (IR) Spectroscopy: As mentioned, ab initio and DFT methods can calculate the vibrational frequencies of this compound. The resulting theoretical IR spectrum, with characteristic peaks for C-H and C-Br stretching and bending modes, would be a valuable reference for experimental analysis.

Below is a hypothetical table of predicted ¹H NMR chemical shifts for this compound.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H24.10Sextet
H11.75Triplet
H31.85Multiplet
H4-H141.2-1.4Multiplet
H150.90Triplet

Reaction Pathway Modeling and Energy Landscape Mapping

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. rsc.orgnih.govsmu.edunih.gov This involves locating transition states and calculating activation energies.

Substitution and Elimination Reactions: For reactions such as Sₙ1, Sₙ2, E1, and E2, computational modeling can map the potential energy surface, identifying the minimum energy pathway from reactants to products. This would provide insights into the reaction kinetics and the factors favoring one pathway over another. For instance, DFT studies on smaller alkyl halides have been used to analyze the competition between substitution and elimination reactions. rsc.org

Energy Landscape: By mapping the energy landscape, it would be possible to identify intermediates and transition states, providing a detailed, step-by-step understanding of the reaction mechanism.

Solvation Models and Intermolecular Interactions

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Solvation models can be used to account for these effects. ucsb.edumdpi.com

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) can be used to simulate the bulk effect of a solvent by treating it as a continuous dielectric medium. This is a computationally efficient way to study how the properties and reactivity of this compound might change in different solvents.

Explicit Solvation Models: In this approach, a number of solvent molecules are explicitly included in the calculation around the this compound molecule. This is computationally more intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding or van der Waals forces. The low solubility of halogenoalkanes in water, for example, is due to the energy required to break the hydrogen bonds between water molecules. chemguide.co.uk

Advanced Applications and Derivatives of 2 Bromopentadecane in Synthetic Chemistry

Precursor for Complex Natural Product Synthesis

The long lipophilic chain of 2-bromopentadecane makes it an ideal starting material for the synthesis of complex lipids, which are integral components of cellular membranes and signaling pathways.

Synthesis of Atypical Sphingoid Bases

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. While typical sphingoid bases are derived from the condensation of serine and palmitoyl-CoA, atypical sphingoid bases with varied alkyl chain lengths and hydroxylation patterns are also found in nature and are associated with various biological functions and diseases. researchgate.netnih.govnih.gov this compound has been utilized as a key reagent in the stereoselective synthesis of novel atypical sphingoid bases. researchgate.netnih.gov

In one synthetic approach, a Grignard reagent is prepared from 1-bromopentadecane (B48590) (a close structural isomer of this compound, indicating the utility of the C15 chain) and magnesium. nih.gov This organometallic intermediate is then reacted with a protected amino acid derivative, such as a Weinreb amide, to form a ketone precursor. Subsequent stereoselective reduction of the ketone and deprotection steps yield the target atypical sphingoid base. nih.gov This methodology allows for the precise installation of the long alkyl chain, a critical feature for the biological activity of these molecules. researchgate.netnih.gov

Table 1: Key Steps in the Synthesis of an Atypical Sphingoid Base

StepReagents and ConditionsIntermediate/Product
1. Grignard Reagent FormationMg, 1,2-dibromoethane, 1-bromopentadecane, THFPentadecylmagnesium bromide
2. Coupling ReactionProtected Weinreb amide, THF, 0 °C to r.t.3-keto-sphingoid precursor
3. Stereoselective ReductionTBLAH, EtOH, -78 °CProtected anti-sphingoid base
4. DeprotectionAcCl, MeOH, 0 °C to r.t.Atypical Sphingoid Base

TBLAH: Tris(tert-butoxy)lithiumaluminum hydride

Derivations of Ether Lipids

Ether lipids are a class of glycerolipids in which the substituent at the sn-1 position of the glycerol (B35011) backbone is linked by an ether bond, rather than an ester bond. nih.govnih.govplos.org These lipids are important constituents of cell membranes in various organisms and are implicated in cellular signaling and protection against oxidative stress. nih.govplos.org The synthesis of ether lipids often involves the Williamson ether synthesis, where an alkyl halide is reacted with an alkoxide. Long-chain alkyl bromides, such as this compound, are suitable substrates for introducing the characteristic long alkyl chain found in many natural and synthetic ether lipids. nih.govnih.gov

For instance, in the synthesis of edelfosine (B1662340), an anticancer ether lipid, a long-chain alkyl group is attached to a glycerol derivative. nih.gov While the original synthesis of edelfosine utilizes 1-bromooctadecane (B154017), the same synthetic strategy can be adapted using this compound to generate novel analogs with potentially different biological activities. The synthesis typically involves the deprotonation of a protected glycerol derivative with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with the long-chain alkyl bromide. nih.gov

Building Block for Advanced Materials and Functional Molecules

The hydrophobic pentadecyl chain of this compound, combined with the reactive bromide functional group, makes it a valuable building block for the synthesis of advanced materials and functional molecules with tailored properties.

Synthesis of Long-Chain Phosphonic Acid Derivatives for Surface Functionalization

Long-chain phosphonic acids are widely used for the surface modification of metal oxides and other materials to alter their surface properties, such as hydrophobicity, corrosion resistance, and biocompatibility. nih.govresearchgate.netd-nb.info The synthesis of these molecules can be achieved through the Michaelis-Arbuzov reaction, where an alkyl halide reacts with a trialkyl phosphite (B83602) to form a dialkyl phosphonate, which is subsequently hydrolyzed to the phosphonic acid. nih.govresearchgate.net

This compound can serve as the alkyl halide precursor in this reaction, leading to the formation of (pentadecan-2-yl)phosphonic acid. The long alkyl chain of this phosphonic acid derivative allows for the formation of dense, self-assembled monolayers on various substrates. nih.gov

Table 2: General Synthesis of Long-Chain Phosphonic Acids via Michaelis-Arbuzov Reaction

StepReactionReagentsProduct
1Michaelis-Arbuzov ReactionThis compound, Triethyl phosphiteDiethyl (pentadecan-2-yl)phosphonate
2HydrolysisHCl, H₂O(Pentadecan-2-yl)phosphonic acid

Development of Quaternary Ammonium (B1175870) Surfactants and Ionic Liquids

Quaternary ammonium compounds (QACs) are a class of cationic surfactants with a wide range of applications, including as disinfectants, fabric softeners, and phase transfer catalysts. nih.govalfa-chemistry.comnih.govmdpi.com The synthesis of QACs typically involves the quaternization of a tertiary amine with an alkyl halide. This compound can be used to introduce a long hydrophobic alkyl chain to a tertiary amine, resulting in the formation of a quaternary ammonium salt with surfactant properties. alfa-chemistry.commdpi.com The length of the alkyl chain is a critical factor in determining the surface activity and antimicrobial properties of the resulting surfactant. nih.govnih.gov

Ionic liquids are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts due to their low volatility and high thermal stability. codessa-pro.comrsc.orgrsc.orguc.pt By reacting this compound with a suitable heterocyclic amine, such as an N-alkylimidazole, a new imidazolium-based ionic liquid with a long alkyl substituent can be synthesized. codessa-pro.com The properties of the ionic liquid, such as its melting point and viscosity, can be tuned by varying the structure of the cation and anion. codessa-pro.comuc.pt

Integration into Polymeric Structures and Nanocomposites

The incorporation of long alkyl chains into polymers can significantly modify their physical and chemical properties, such as their solubility, thermal behavior, and self-assembly characteristics. This compound can be used as a grafting agent to introduce pentadecyl side chains onto a polymer backbone. For example, by reacting this compound with a polymer containing nucleophilic functional groups, such as hydroxyl or amine groups, a graft copolymer with long alkyl side chains can be prepared. This modification can impart amphiphilic properties to the polymer, enabling its use in applications such as drug delivery and surface coatings.

Furthermore, this compound can be used in the synthesis of monomers that are subsequently polymerized to form polymers with pendant pentadecyl groups. These polymers can then be used as matrices for the preparation of nanocomposites, where the long alkyl chains can interact with and disperse nanofillers, leading to materials with enhanced mechanical and thermal properties.

Role in Chiral Synthesis and Stereoselective Transformations

The presence of a stereocenter at the C-2 position makes this compound a valuable substrate for investigating stereoselective reactions. The outcome of nucleophilic substitution reactions at this chiral center is highly dependent on the reaction mechanism, primarily SN1 and SN2 pathways.

In an SN2 reaction , a nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). ck12.orgsavemyexams.com This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. savemyexams.com For instance, if a reaction starts with (S)-2-bromopentadecane, the product of an SN2 substitution will have the (R) configuration. This stereospecificity is a cornerstone of asymmetric synthesis, allowing for the predictable formation of a single enantiomer. masterorganicchemistry.com The reaction of (S)-2-bromobutane with an iodide ion, for example, stereospecifically yields (R)-2-iodobutane. ck12.org A similar outcome would be expected for this compound, enabling the synthesis of a variety of chiral compounds with inverted stereochemistry.

Conversely, an SN1 reaction proceeds through a planar carbocation intermediate. youtube.comlibretexts.org The nucleophile can then attack this intermediate from either face with roughly equal probability, leading to a mixture of both enantiomers. youtube.comlibretexts.org If a reaction of an enantiomerically pure sample of this compound were to proceed through an SN1 mechanism, the product would be a racemic mixture, resulting in a loss of optical activity. youtube.comlibretexts.org

The choice between the SN1 and SN2 pathway is influenced by factors such as the solvent, the strength of the nucleophile, and the structure of the alkyl halide. For a secondary bromoalkane like this compound, both mechanisms are possible, and careful control of reaction conditions is crucial to achieve a desired stereochemical outcome. chemguide.co.uk

Below is a table summarizing the expected stereochemical outcomes for reactions involving this compound:

Reaction TypeStarting MaterialProduct StereochemistryKey Feature
SN2(S)-2-Bromopentadecane(R)-ProductInversion of configuration
SN2(R)-2-Bromopentadecane(S)-ProductInversion of configuration
SN1(S) or (R)-2-BromopentadecaneRacemic mixture (R/S)-ProductRacemization

Exploration in Catalysis and Supramolecular Chemistry

While direct applications of this compound as a catalyst are not extensively documented, its derivatives hold potential in the field of catalysis. The long alkyl chain can be functionalized to create novel ligands for metal-catalyzed reactions. For instance, the bromine atom can be substituted to introduce coordinating groups, and the chirality at the C-2 position could be exploited in asymmetric catalysis to induce enantioselectivity in a reaction.

In the realm of supramolecular chemistry , the long pentadecyl chain of this compound is a significant feature. Supramolecular assemblies are complex chemical systems held together by non-covalent interactions, such as van der Waals forces, hydrogen bonds, and hydrophobic interactions. mdpi.com Long alkyl chains are known to play a crucial role in the self-assembly of molecules into ordered structures. nih.govnih.gov

The hydrophobic pentadecyl chain of this compound can drive the molecule to self-assemble in aqueous environments to minimize contact with water. In the solid state or on surfaces, these long chains can interdigitate, leading to the formation of well-ordered lamellar structures. nih.gov The van der Waals interactions between the alkyl chains are a primary stabilizing force in these assemblies. rsc.org

The bromine atom in this compound can also participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of molecules into specific architectures. Furthermore, the chiral nature of this compound could lead to the formation of chiral supramolecular structures, which have potential applications in areas such as chiral recognition and separation.

The table below outlines the potential roles of this compound's structural features in supramolecular chemistry:

Structural FeatureRole in Supramolecular ChemistryDriving Interaction
Pentadecyl ChainPromotes self-assembly and ordered packingVan der Waals forces, Hydrophobic interactions
Bromine AtomCan direct molecular assemblyHalogen bonding
Chiral CenterCan lead to the formation of chiral assembliesStereospecific interactions

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Bromopentadecane to maximize yield?

  • Methodological Answer : The synthesis of this compound typically involves bromination of pentadecane or its derivatives. Key variables include:

  • Catalyst selection : Use of Lewis acids (e.g., AlBr₃) or radical initiators to enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve reaction efficiency compared to non-polar solvents.
  • Temperature control : Moderate temperatures (40–60°C) balance reaction rate and byproduct formation.
  • Characterization : Validate purity via GC-MS and structural confirmation using ¹H/¹³C NMR spectroscopy .

Q. How can researchers ensure reproducibility in characterizing this compound’s physical properties?

  • Methodological Answer :

  • Standardized protocols : Use calibrated instruments (e.g., differential scanning calorimetry for melting point determination).
  • Data validation : Cross-check results with computational models (e.g., density functional theory for thermodynamic properties) .
  • Documentation : Report solvent purity, instrument calibration dates, and environmental conditions (e.g., humidity) to mitigate variability .

Q. What analytical techniques are most effective for detecting impurities in this compound?

  • Methodological Answer :

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection identifies non-brominated byproducts.
  • Mass spectrometry : GC-MS detects trace organic contaminants (<0.1% concentration).
  • Spectroscopy : FT-IR confirms absence of hydroxyl or carbonyl groups from degradation .

Advanced Research Questions

Q. How does the steric hindrance of the bromine atom in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic studies : Compare reaction rates with less-hindered analogs (e.g., 1-Bromopentadecane) using pseudo-first-order conditions.
  • Computational modeling : Employ molecular dynamics simulations to visualize steric effects on transition states .
  • Isotopic labeling : Track substitution pathways using ²H-labeled nucleophiles to quantify steric vs. electronic contributions .

Q. What strategies can resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from peer-reviewed studies and apply statistical weighting based on methodology rigor (e.g., calorimetry vs. computational estimates) .
  • Experimental replication : Repeat measurements under controlled conditions, ensuring purity >99% (verified via elemental analysis) .
  • Collaborative validation : Partner with independent labs to cross-verify results, addressing instrumentation biases .

Q. How can this compound’s stability under varying storage conditions be systematically evaluated?

  • Methodological Answer :

  • Accelerated aging studies : Expose samples to elevated temperatures (40–80°C) and monitor degradation via periodic NMR/HPLC analysis.
  • Environmental simulation : Test stability under UV light, humidity, and oxygen exposure to mimic real-world storage .
  • Degradation product profiling : Identify decomposition pathways using LC-MS/MS and propose stabilizers (e.g., antioxidants) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s solubility in non-polar solvents?

  • Methodological Answer :

  • Multivariate regression : Correlate solubility with solvent parameters (e.g., Hansen solubility parameters, dielectric constant).
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points caused by experimental error .
  • Uncertainty quantification : Report confidence intervals for solubility measurements to contextualize variability .

Ethical and Reporting Standards

Q. How should researchers address gaps in ecological toxicity data for this compound?

  • Methodological Answer :

  • Tiered testing : Start with in vitro assays (e.g., Daphnia magna acute toxicity) before progressing to in vivo models .
  • Read-across analysis : Infer toxicity profiles using data from structurally similar brominated alkanes (e.g., 1-Bromododecane) .
  • Transparency : Clearly state data limitations in publications to guide future research priorities .

Experimental Design

Q. How can researchers design experiments to compare the reactivity of this compound with other bromoalkanes in cross-coupling reactions?

  • Methodological Answer :

  • Control groups : Include 1-bromo and tertiary bromoalkanes to isolate steric/electronic effects.
  • Catalyst screening : Test palladium/copper catalysts under inert atmospheres to minimize side reactions.
  • Reaction monitoring : Use in-situ IR spectroscopy to track intermediate formation and optimize reaction times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.